[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol
Description
[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol is a chiral bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a hydroxymethyl group at the 5R position. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 210.11 g/mol . The compound’s stereochemistry is critical, as the R-configuration at the 5-position distinguishes it from its S-enantiomer, which may exhibit divergent biological or physicochemical properties .
This molecule serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing brominated derivatives like (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide, a precursor for alkylation or coupling reactions .
Properties
IUPAC Name |
[(5R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFCMKWUJAVNV-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=CN2[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol typically involves the construction of the pyrrolo[1,2-a]imidazole core followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant antimicrobial properties. A study evaluated various substituted imidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives possess substantial zones of inhibition, indicating their potential as antimicrobial agents .
1.2 Antioxidant Properties
The antioxidant capabilities of [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol have been investigated through molecular docking studies. These studies suggest that the compound can effectively scavenge free radicals, which may contribute to its therapeutic efficacy in preventing oxidative stress-related diseases .
1.3 Neuroprotective Effects
Pyrrolo[1,2-a]imidazole derivatives have shown promise in neuroprotection. In vitro studies suggest that these compounds can inhibit neuronal cell death induced by oxidative stress, potentially offering a new avenue for the treatment of neurodegenerative disorders such as Alzheimer's disease .
Material Science
2.1 Organic Electronics
The unique electronic properties of pyrrolo[1,2-a]imidazole derivatives make them suitable candidates for organic electronic applications. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form stable thin films is advantageous for device performance .
2.2 Polymer Chemistry
This compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices has been studied to enhance mechanical strength and thermal stability, making it useful in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target compound’s hydroxymethyl group distinguishes it from analogs with halogenated aryl (e.g., 4-chlorophenyl in ), nitrile (), or amino-ketone moieties ().
- Core Modifications : Compounds like 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile feature a pyrrolo[1,2-c]imidazole core instead of [1,2-a], altering ring strain and electronic properties.
- Stereochemical Specificity : The 5R configuration in the target compound contrasts with its S-enantiomer (mentioned in ), which may influence receptor binding or metabolic stability.
Biological Activity
Introduction
The compound [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol is a heterocyclic organic molecule belonging to the pyrroloimidazole class. Its unique fused ring structure contributes to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula: CHNO
- Molecular Weight: 138.17 g/mol
- Structure: The compound features a pyrrole ring fused with an imidazole ring, which enhances its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity
- Studies have shown that compounds in the pyrroloimidazole class can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- Recent investigations suggest that this compound may act as an anticancer agent by inducing apoptosis in cancer cells. In vitro studies have reported significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.
-
Enzyme Inhibition
- The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory effects on topoisomerase II and certain kinases that are critical in cell cycle regulation.
-
Neuroprotective Effects
- Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various pathogens using the disk diffusion method. The results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanism Investigation
In a cell line study involving breast cancer (MCF-7) cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential role in cancer therapy.
Data Tables
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Synthetic Approaches
| Precursor | Conditions | Yield | Reference |
|---|---|---|---|
| N-(2,2-dimethoxyethyl)-dihydro-pyrrolamine | Formic acid, 100°C, 16h | 86% | |
| Boronic acid intermediates | Suzuki coupling, Pd catalysis | 23–50% |
Basic: How is the stereochemistry of the (5R) configuration validated?
Methodological Answer:
X-ray crystallography is the gold standard. For example, monoclinic crystals (space group P2₁/n) of a related compound (C₆H₈N₂) provided unambiguous stereochemical assignment via SHELXL refinement . Additional methods include:
- Circular Dichroism (CD) : To confirm enantiomeric purity.
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:IPA mobile phases .
Advanced: How does stereochemistry influence biological activity in related imidazole derivatives?
Methodological Answer:
The (5R) configuration can enhance target binding due to spatial compatibility. For example, Osilodrostat (a pyrroloimidazole derivative) relies on its (4R,5R) configuration for selective inhibition of 11β-hydroxylase . Key strategies to assess stereochemical impact:
Q. Table 2: Stereochemical Impact on Bioactivity
| Compound | Configuration | Target Affinity (IC₅₀) | Reference |
|---|---|---|---|
| Osilodrostat | (4R,5R) | 2.5 nM (11β-hydroxylase) | |
| Analog with (5S) config | (5S) | >1000 nM |
Advanced: How can conflicting data in biological activity studies be resolved?
Methodological Answer:
Contradictions often arise from impurities or stereochemical variability. Steps to address this:
Purity Validation : LC-MS (e.g., using HILIC columns) to confirm >95% purity .
Structural Reanalysis : Re-examining crystallographic data (e.g., SHELXL refinement ) to rule out polymorphism.
Dose-Response Curves : Repeating assays with standardized protocols (e.g., blinded, randomized trials ).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- LC-MS : For molecular weight confirmation (e.g., m/z 108.95 [M+H]⁺ ).
- NMR : ¹H/¹³C spectra to assign protons (e.g., distinguishing pyrroloimidazole ring protons at δ 6.5–7.2 ppm) .
- X-ray Diffraction : Resolving bond angles and torsional strain in the fused ring system .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16h to 2h ).
- In Situ Protection : Using trityl groups to prevent side reactions during functionalization .
- Flow Chemistry : For scalable boronic acid coupling steps .
Q. Table 3: Optimization Techniques
| Challenge | Solution | Efficiency Gain | Reference |
|---|---|---|---|
| Low cyclization yield | Microwave irradiation | 20% increase | |
| Enantiomer separation | Chiral SFC chromatography | >99% ee |
Advanced: How is computational chemistry applied to study this compound?
Methodological Answer:
- DFT Calculations : To predict reactivity (e.g., Fukui indices for electrophilic substitution sites) .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetics (e.g., logP ~1.2 suggests moderate bioavailability) .
Basic: What are the key safety and handling protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
